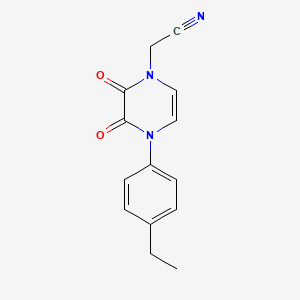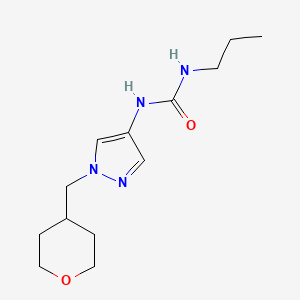![molecular formula C12H15BrN2O5S2 B2892876 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid CAS No. 888111-57-7](/img/structure/B2892876.png)
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid” is a chemical compound with the CAS number 888111-57-7 . It has a molecular formula of C12H15BrN2O5S2 and a molecular weight of 411.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring which is substituted at one nitrogen atom by a 4-oxobutanoic acid group and at the other nitrogen atom by a 5-bromothiophen-2-ylsulfonyl group .Scientific Research Applications
Antimicrobial Activity
One notable application of derivatives closely related to the specified compound is in the field of antimicrobial activity. For example, a study by Foroumadi et al. (2005) synthesized and evaluated a series of derivatives for antimicrobial activity against Gram-positive and Gram-negative microorganisms. Some derivatives exhibited comparable or superior activity against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis when compared to reference drugs like ciprofloxacin, norfloxacin, and enoxacine (Foroumadi et al., 2005).
Hydrogen Bonding and Structural Analysis
Research on proton-transfer compounds involving similar structural motifs to the compound has been conducted to understand their hydrogen bonding and structural characteristics. Smith et al. (2011) performed crystal structure determinations on compounds formed with 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including piperazine. This study highlighted the importance of hydrogen bonding in the formation of two-dimensional or three-dimensional structures (Smith et al., 2011).
Anticancer Applications
Another area of research explores the integration of sulfonyl piperazine scaffolds with other pharmacophoric units to enhance biological properties for anticancer applications. Jadala et al. (2019) investigated the synthesis of combretastatin-A4 acids integrated with sulfonyl piperazine scaffolds. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, showing significant in vitro activity. The study underscores the potential of molecular hybridization approaches in designing new chemical entities for cancer therapy (Jadala et al., 2019).
Photochemical Stability and Reactivity
The photochemical behavior of compounds containing piperazinyl quinolone structures, closely related to the target compound, has been studied to understand their stability and reactivity under light exposure. Mella et al. (2001) examined the photochemistry of ciprofloxacin (a compound with a similar piperazinyl moiety) in aqueous solutions, revealing insights into its low-efficiency reactions and the impact of environmental conditions on its photochemical pathways (Mella et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O5S2/c13-9-1-4-12(21-9)22(19,20)15-7-5-14(6-8-15)10(16)2-3-11(17)18/h1,4H,2-3,5-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOLGZVKBDUNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2892794.png)
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2892795.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2892796.png)
methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)
![(2-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2892799.png)
![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)




